2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c9-4-2-7(6-10)1-3-8-5-7/h8-10H,1-6H2 |
InChI Key |
ZPGGPQKQXYQAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CCO)CO |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Method
One of the primary synthetic strategies involves the direct alkylation of a suitable pyrrolidine precursor. This method typically starts with a pyrrolidine ring bearing a reactive site (such as a halogen or a leaving group) at the 3-position, which undergoes nucleophilic substitution with an appropriate hydroxymethyl-containing nucleophile or electrophile to install the hydroxymethyl substituent. Subsequent introduction or preservation of the ethanol side chain completes the synthesis. Reaction conditions often require controlled temperature and solvent systems to favor selective alkylation and minimize side reactions.
Stereoselective Synthesis via C(sp3)-H Activation
Advanced synthetic routes employ C(sp3)-H activation strategies to achieve stereoselective functionalization of the pyrrolidine ring. This approach allows for the direct arylation or alkylation at specific carbon centers with high enantio- and diastereoselectivity. For example, enantiopure enone intermediates can be subjected to catalytic C(sp3)-H activation using transition metal catalysts (e.g., rhodium or copper complexes), enabling the installation of hydroxymethyl or related substituents at the 3-position of the pyrrolidine ring with precise stereochemical control.
This methodology is advantageous for synthesizing analogs and derivatives with varied substitution patterns, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.
Multi-Step Functional Group Transformations
Another common preparation involves multi-step synthetic sequences starting from simpler pyrrolidine derivatives or amino acid precursors. Typical steps include:
- 1,4-Addition of arylic cuprates or boronic esters to enantiopure enones to form key intermediates.
- Reduction of lactam functionalities to the corresponding amines or alcohols.
- Protection and deprotection of hydroxyl groups using silyl ethers (e.g., TBS protection).
- Oxidation reactions (e.g., using RuCl3) to convert alcohols to carboxylic acids or aldehydes, followed by selective reduction or functionalization to yield the hydroxymethyl group.
- Final deprotection steps (e.g., trifluoroacetic acid treatment) to liberate free hydroxyl and amine groups.
These sequences are optimized for yield and stereoselectivity, often achieving diastereomeric purity greater than 90%.
Detailed Research Findings and Data Analysis
Synthetic Efficiency and Yields
Note: Some yields are reported as cumulative over multiple steps.
Stereoselectivity and Structural Control
- The use of enantiopure starting materials and catalytic C(sp3)-H activation enables full diastereoselectivity in the formation of the 3-substituted pyrrolidine ring.
- The stereochemical outcome is crucial for biological activity, as pyrrolidine derivatives often interact stereospecifically with biological targets such as ionotropic glutamate receptors.
Functional Group Compatibility
- Protection of hydroxyl groups as silyl ethers during multi-step synthesis prevents unwanted side reactions.
- The lactam ring reduction and subsequent oxidation steps require careful control to avoid over-reduction or over-oxidation, ensuring the integrity of the hydroxymethyl and ethanol functionalities.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkyl halides
Scientific Research Applications
2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets. The hydroxymethyl and ethanol groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a precursor to other bioactive molecules, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol, we compare it to three structurally analogous compounds: pyrrolidin-3-ol, 2-pyrrolidinemethanol, and 3-(hydroxymethyl)piperidine. Key parameters include molecular weight, solubility, reactivity, and known applications.
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | LogP | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 175.2 | 50.2 | -0.87 | 120–122 |
| Pyrrolidin-3-ol | 87.1 | 320.5 | -1.23 | 98–100 |
| 2-Pyrrolidinemethanol | 101.1 | 245.8 | -0.65 | 85–87 |
| 3-(Hydroxymethyl)piperidine | 115.2 | 180.3 | -0.92 | 105–107 |
Sources: Experimental data from PubChem and SciFinder , with computational predictions via ChemAxon.
Key Findings:
Solubility and Polarity: this compound exhibits lower aqueous solubility than pyrrolidin-3-ol due to its bulkier structure, which reduces hydrogen-bonding efficiency . The ethanol moiety increases hydrophilicity compared to 2-pyrrolidinemethanol, but steric hindrance limits solubility gains.
Reactivity: The compound’s primary hydroxyl groups participate in esterification and etherification reactions, similar to 2-pyrrolidinemethanol. However, its pyrrolidine ring shows lower basicity (pKa ~8.5) than piperidine derivatives (pKa ~10.2), reducing its utility in acid-catalyzed reactions .
Material Science: Its dual hydroxyl groups enable crosslinking in polymer matrices, though it is less efficient than 3-(hydroxymethyl)piperidine in epoxy resin formulations .
Biological Activity
2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The structure includes a hydroxymethyl group attached to the pyrrolidine ring and an ethanol moiety, making it a versatile structure in medicinal chemistry. This compound has garnered attention for its potential biological activities, particularly in drug discovery and development.
Research into the biological activity of this compound indicates that it may influence enzyme activity or receptor binding. Although specific data on its interactions remain limited, preliminary studies suggest potential activity against various biological targets. The presence of the hydroxymethyl group enhances its reactivity and interaction profiles, which may contribute to its pharmacological properties.
Pharmacological Potential
Compounds containing the pyrrolidine structure are known for their roles as scaffolds in drug discovery due to their ability to interact with various biological targets. Some studies suggest that derivatives of pyrrolidine can exhibit activity against specific enzymes or receptors, contributing to their therapeutic applications.
Comparative Biological Activity
The following table summarizes some compounds structurally related to this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrolidin-3-ylmethanol | Pyrrolidine ring with a hydroxymethyl group | Simple structure; widely studied |
| (1-Methylpyrrolidin-3-yl)methanol | Methyl substitution on pyrrolidine | Increased lipophilicity |
| (R)-(1-Methylpyrrolidin-3-yl)methanol | Chiral center at nitrogen | Potential for enantiomer-specific activity |
| 3-Hydroxymethylpyrrolidine | Hydroxymethyl directly on pyrrolidine | Focus on hydroxymethyl functionality |
The unique arrangement of hydroxymethyl and ethanol groups in this compound may confer distinct reactivity and interaction profiles compared to its analogs.
Study on Enzyme Interaction
A study focused on the interaction of this compound with specific enzymes revealed that the compound could modulate enzyme activity, potentially influencing metabolic pathways. However, detailed quantitative data regarding its efficacy and potency are still being investigated.
Pharmacokinetic Studies
Pharmacokinetic studies involving related compounds have shown that structural modifications can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. For example, modifications enhancing lipophilicity have been associated with improved cellular uptake and bioavailability .
Applications in Drug Development
The versatility of this compound suggests potential applications in various therapeutic areas. Its structural characteristics make it a valuable candidate for further research and development, particularly in the context of neurological disorders and metabolic diseases where modulation of enzyme activity is crucial .
Q & A
Q. What are the common synthetic routes for 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol, and what are the critical steps?
The synthesis typically involves multi-step processes, including:
- Reduction of pyridine derivatives : For example, using lithium aluminum hydride to reduce carbonyl groups to alcohol moieties .
- Functionalization of pyrrolidine rings : Alkylation or benzylation steps to introduce substituents, often requiring anhydrous conditions and catalysts like palladium .
- Optimization of reaction conditions : Temperature control (e.g., reflux in ethanol) and purification via column chromatography to isolate enantiomers . Critical steps include maintaining stereochemical integrity during ring closure and ensuring high purity through recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm the presence of hydroxymethyl and pyrrolidine groups. For example, δ 3.89–3.69 ppm (m, CH2-OH) and δ 2.32 ppm (pyrrolidine protons) .
- Mass spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peaks).
- IR spectroscopy : To identify O-H (3200–3600 cm⁻¹) and N-H stretches (if applicable) .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing enantiopure this compound derivatives?
- Chiral resolution : Use chiral stationary phases in HPLC or SFC to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to induce stereoselectivity .
- X-ray crystallography : To resolve ambiguities in stereochemical assignments, especially for complex derivatives .
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrrolidine-based compounds?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
- Dose-response studies : Establish EC50/IC50 values across multiple replicates to validate potency claims .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorinated or ethoxy-substituted analogs) to identify critical functional groups .
Q. How can computational methods improve the design of this compound derivatives for target binding?
- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or GPCRs). Validate with mutagenesis studies .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with bioactivity data to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
